4-Formyl-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-HBA has potential biotechnological applications in food, cosmetics, and pharmacy .

- It is a valuable intermediate for the synthesis of several bioproducts .

- Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

- Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

- 4-HBA has potential applications as a fungicide .

- It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

- The current production of 4-HBA is entirely based on petroleum-derived chemicals .

- The harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .

- 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments .

- Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .

- Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .

- In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .

Food, Cosmetics, and Pharmacy

Fungicides

Bioremediation

- Pharmaceuticals 4-Formyl-2-hydroxybenzoic acid can be used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.

- It is also used in the synthesis of polymers and other compounds.

- A novel diester monomer synthesized from 4-hydroxybenzoic acid, a compound which can be derived from lignin, was used to obtain aliphatic-aromatic copolyesters .

- These copolyesters have potential as sustainable materials due to their reduced carbon footprint and degradability .

Polymers

Fluorescent Probes

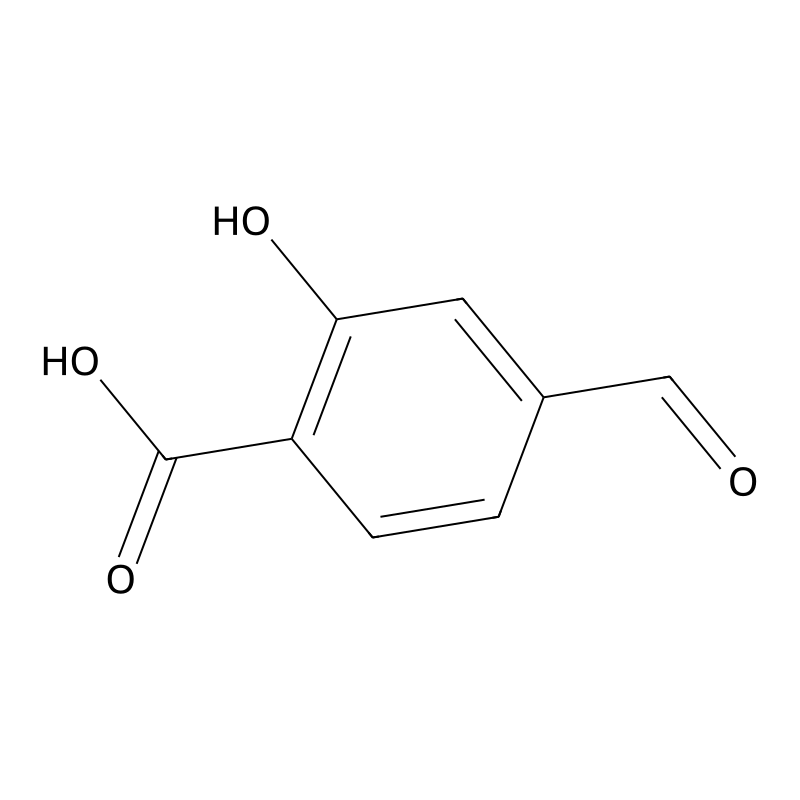

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a derivative of salicylic acid with the molecular formula . This compound features a hydroxyl group at the second position and a formyl group at the fourth position of the benzene ring. It exists as a crystalline powder, typically white to slightly yellow in color, and has a melting point of approximately 244-245 °C .

- Oxidation: The aldehyde group can be oxidized to form 4-hydroxybenzoic acid.

- Reduction: The formyl group can be reduced to an alcohol, yielding 4-hydroxybenzyl alcohol.

- Esterification: Reacting with alcohols can produce esters, which may have applications in various chemical processes.

- Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules.

Research indicates that 4-formyl-2-hydroxybenzoic acid exhibits notable biological activities. It has been explored for its potential as an antibiotic, showing efficacy against certain bacterial strains. Additionally, its structure suggests possible antioxidant properties, which may contribute to its therapeutic potential in various biomedical applications .

The synthesis of 4-formyl-2-hydroxybenzoic acid typically involves the following methods:

- From Salicylic Acid: The most common method involves the formylation of salicylic acid using reagents such as formic acid or other formylating agents under acidic conditions.

- Via Chemical Modification: Other synthetic routes may include modifications of related hydroxybenzoic acids through selective functional group transformations.

These methods allow for the production of 4-formyl-2-hydroxybenzoic acid with varying yields and purities depending on the conditions used .

4-Formyl-2-hydroxybenzoic acid has several applications across different fields:

- Pharmaceuticals: Its antibiotic properties make it a candidate for drug development.

- Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.

- Material Science: It may serve as a building block for polymers or other materials with specific properties.

Studies on the interactions of 4-formyl-2-hydroxybenzoic acid with biological systems have shown promising results. Its ability to interact with proteins and enzymes suggests potential roles in biochemical pathways. Further research is necessary to elucidate its mechanisms of action and therapeutic implications .

Several compounds share structural similarities with 4-formyl-2-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Formyl-2-hydroxybenzoic acid | Hydroxybenzoic Acid | Formyl group at the third position |

| 4-Hydroxybenzoic acid | Hydroxybenzoic Acid | Lacks the formyl group; commonly used as a preservative |

| Salicylic Acid | Hydroxybenzoic Acid | Contains two hydroxyl groups; used in anti-inflammatory drugs |

While these compounds share a base structure related to benzoic acids, 4-formyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern and resultant biological activities .

Molecular Structure and Formula

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is an organic compound with the molecular formula C₈H₆O₄ [1] [2] [3]. This compound belongs to the class of hydroxybenzoic acid derivatives and represents a bifunctional aromatic molecule containing both aldehyde and carboxylic acid functional groups [1]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-formyl-2-hydroxybenzoic acid [2].

The molecular structure features a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a formyl group (-CHO) at position 4 [1] [3]. The molecular weight is precisely 166.13 grams per mole [2] [6]. The compound is assigned Chemical Abstracts Service registry number 51572-88-4 [1] [2] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆O₄ | [1] [2] [3] |

| Molecular Weight | 166.13 g/mol | [2] [6] |

| Chemical Abstracts Service Number | 51572-88-4 | [1] [2] [6] |

| International Chemical Identifier | InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | [1] [6] |

| International Chemical Identifier Key | JQSSYLDZHAPSJO-UHFFFAOYSA-N | [1] [6] |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C=O)O)C(=O)O | [1] [12] |

The structural arrangement exhibits intramolecular hydrogen bonding capabilities between the hydroxyl group at position 2 and the carboxylic acid group, which significantly influences the compound's chemical behavior and physical properties [1]. The formyl group at the para position relative to the hydroxyl group contributes to the molecule's reactivity profile [1] [3].

Physical Properties

4-Formyl-2-hydroxybenzoic acid typically appears as a white to off-white crystalline solid at room temperature [1]. The compound demonstrates moderate solubility in polar solvents such as water and alcohols due to its ability to form hydrogen bonds through both the hydroxyl and carboxylic acid groups [1].

The density of the compound is reported as 1.482 grams per cubic centimeter [25]. The boiling point occurs at 356.4 degrees Celsius at 760 millimeters of mercury pressure [10] [25]. The refractive index is documented as 1.669 [25], indicating significant light-bending properties characteristic of aromatic compounds with multiple functional groups.

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | White to off-white crystalline solid | [1] |

| Density | 1.482 g/cm³ | [25] |

| Boiling Point | 356.4°C at 760 mmHg | [10] [25] |

| Flash Point | 183.5°C | [25] |

| Refractive Index | 1.669 | [25] |

| Exact Mass | 166.02700 | [25] |

| Polar Surface Area | 74.60000 | [25] |

| Logarithm of Partition Coefficient | 0.90290 | [25] |

The compound exhibits hydrogen bonding capabilities that affect its solubility profile in various solvents [1]. The presence of both hydrophilic functional groups (hydroxyl and carboxylic acid) and the aromatic ring system creates an amphiphilic character that influences its physical behavior in different media [1].

Chemical Properties

4-Formyl-2-hydroxybenzoic acid exhibits distinctive chemical properties attributed to the presence of three reactive functional groups on the benzene ring . The compound demonstrates acidic characteristics primarily due to the carboxylic acid group, with the acidity enhanced by the electron-withdrawing effects of both the formyl group and the intramolecular hydrogen bonding with the ortho-hydroxyl group [33].

The formyl group imparts aldehyde reactivity, making the compound susceptible to oxidation reactions to form corresponding carboxylic acid derivatives . Under controlled oxidation conditions using potassium permanganate or chromium trioxide, the formyl group can be converted to a carboxyl group, yielding 2,4-dihydroxybenzoic acid . Conversely, reduction reactions using sodium borohydride can convert the formyl group to a hydroxymethyl group, producing 4-hydroxymethyl-2-hydroxybenzoic acid .

The hydroxyl group at position 2 participates in electrophilic aromatic substitution reactions and can undergo esterification and etherification reactions . The compound can participate in condensation reactions, particularly involving the formyl group, which can react with amines to form Schiff bases or with other nucleophiles in various synthetic transformations .

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate | 2,4-Dihydroxybenzoic acid | |

| Reduction | Sodium borohydride | 4-Hydroxymethyl-2-hydroxybenzoic acid | |

| Nitration | Nitric acid | Nitrated derivatives | |

| Halogenation | Chlorine/Bromine | Halogenated derivatives |

The acidity of 4-formyl-2-hydroxybenzoic acid is influenced by the electron-withdrawing formyl group and the stabilization provided by intramolecular hydrogen bonding [33]. This enhanced acidity compared to simple benzoic acid derivatives makes the compound useful in various chemical syntheses where controlled acidity is required [33].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-formyl-2-hydroxybenzoic acid through both proton and carbon-13 analyses [15]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, the formyl proton, the hydroxyl proton, and the carboxylic acid proton [15].

The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with the protons adjacent to electron-withdrawing groups appearing more downfield [15]. The formyl proton appears as a distinctive singlet around 9.8-10.0 parts per million, characteristic of aromatic aldehydes [15]. The hydroxyl proton signal is observed around 10-12 parts per million and may be broadened due to exchange processes [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the formyl group typically around 190-200 parts per million, while the carboxylic acid carbonyl appears around 170-180 parts per million [37]. The aromatic carbons appear in the range of 110-160 parts per million, with those bearing substituents showing characteristic chemical shift patterns [37].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Formyl proton | 9.8-10.0 | -CHO | [15] |

| Aromatic protons | 6.5-8.0 | Benzene ring | [15] |

| Hydroxyl proton | 10-12 | -OH | [15] |

| Formyl carbon | 190-200 | C=O (aldehyde) | [37] |

| Carboxyl carbon | 170-180 | C=O (acid) | [37] |

| Aromatic carbons | 110-160 | Benzene ring | [37] |

Infrared Spectroscopy

Infrared spectroscopy of 4-formyl-2-hydroxybenzoic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [38]. The carbonyl stretching vibrations provide particularly diagnostic information about the compound's structure [36] [38].

The formyl carbonyl group exhibits a strong absorption band around 1740-1720 reciprocal centimeters, characteristic of aromatic aldehydes [36] [38]. The carboxylic acid carbonyl stretching appears around 1730-1700 reciprocal centimeters [38]. The hydroxyl group shows a broad absorption band between 3500-3200 reciprocal centimeters due to hydrogen bonding effects [38].

The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1475 reciprocal centimeters [38]. The carbon-oxygen stretching vibrations of both the hydroxyl and carboxylic acid groups contribute to absorptions in the 1300-1000 reciprocal centimeter region [38].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Formyl C=O | 1740-1720 | Strong | Aldehyde stretch | [36] [38] |

| Carboxyl C=O | 1730-1700 | Strong | Acid stretch | [38] |

| O-H | 3500-3200 | Medium-broad | Hydroxyl stretch | [38] |

| Aromatic C=C | 1600-1475 | Medium | Ring stretch | [38] |

| C-O | 1300-1000 | Strong | C-O stretch | [38] |

| Aromatic C-H | 3100-3050 | Strong | Aromatic C-H | [38] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-formyl-2-hydroxybenzoic acid reveals absorption characteristics related to the aromatic ring system and the extended conjugation involving the formyl group . The compound exhibits absorption maxima in both the ultraviolet and visible regions due to π→π* and n→π* electronic transitions .

The primary absorption bands occur in the ultraviolet region, typically around 250-300 nanometers, corresponding to π→π* transitions of the substituted benzene ring . Additional absorption may be observed around 320-350 nanometers due to the extended conjugation between the aromatic ring and the formyl group .

The presence of the hydroxyl group at the ortho position relative to the carboxylic acid group may contribute to bathochromic shifts in the absorption spectra due to intramolecular hydrogen bonding effects . These spectroscopic features make the compound useful for analytical determinations and provide insights into its electronic structure .

Mass Spectrometry

Mass spectrometry of 4-formyl-2-hydroxybenzoic acid provides molecular weight confirmation and fragmentation pattern information [12] [20]. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [12]. The monoisotopic mass is precisely 166.026609 atomic mass units [3].

Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns involving loss of functional groups [20]. Common fragmentations include loss of the formyl group (mass 29) and the carboxylic acid group (mass 45), resulting in significant fragment ions that aid in structural confirmation [20].

Electrospray ionization mass spectrometry reveals adduct ions formation, particularly with sodium and potassium, appearing at mass-to-charge ratios 189 and 205, respectively [12]. The collision cross section values provide additional structural information about the compound's gas-phase conformation [12].

| Mass Spectrometry Parameter | Value | Assignment | Reference |

|---|---|---|---|

| Molecular ion [M]⁺ | 166 | Molecular weight | [12] |

| Monoisotopic mass | 166.026609 | Exact mass | [3] |

| [M+H]⁺ | 167 | Protonated molecule | [12] |

| [M+Na]⁺ | 189 | Sodium adduct | [12] |

| [M+K]⁺ | 205 | Potassium adduct | [12] |

| [M-CHO]⁺ | 137 | Loss of formyl | [20] |

Crystallographic Analysis

Crystallographic analysis of 4-formyl-2-hydroxybenzoic acid and related compounds provides detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements [39] [40] [41]. The compound's crystal structure is characterized by extensive hydrogen bonding networks that stabilize the crystal lattice [41] [42].

The molecular geometry within the crystal structure shows the benzene ring maintaining planarity with the substituent groups [41]. The intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group influences the molecular conformation and contributes to the overall crystal stability [33] [41].

Intermolecular hydrogen bonding occurs between carboxylic acid groups of adjacent molecules, forming dimeric units through cyclic hydrogen bonding motifs [40] [41]. Additional hydrogen bonding interactions involve the hydroxyl groups and may include water molecules in hydrated crystal forms [41] [42].

The crystal packing is further stabilized by π-π stacking interactions between aromatic rings of neighboring molecules [40] [42]. These non-covalent interactions contribute to the overall crystal stability and influence the physical properties of the solid state [40] [41].

| Crystallographic Parameter | Description | Reference |

|---|---|---|

| Hydrogen bonding | Intramolecular O-H···O interactions | [33] [41] |

| Intermolecular interactions | Carboxylic acid dimers | [40] [41] |

| π-π stacking | Aromatic ring interactions | [40] [42] |

| Crystal packing | Stabilized by hydrogen bonds | [41] [42] |

| Molecular planarity | Benzene ring coplanar with substituents | [41] |

| Hydration states | Variable water incorporation | [41] [42] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction stands as the most widely employed method for the formylation of 4-formyl-2-hydroxybenzoic acid from salicylic acid derivatives [2]. This reaction utilizes a chloromethyleneiminium salt, commonly generated from N,N-dimethylformamide and phosphorus oxychloride, to introduce formyl groups onto activated aromatic systems [2] [3].

The mechanistic pathway involves the initial formation of the Vilsmeier reagent through the reaction of phosphorus oxychloride with N,N-dimethylformamide at temperatures between 0-5°C [2] [4]. This chloroiminium ion subsequently undergoes electrophilic aromatic substitution with the activated benzene ring of salicylic acid derivatives, preferentially attacking the 4-position due to the ortho-directing effect of the hydroxyl group [2].

Optimized reaction conditions typically involve maintaining the initial temperature at 0-5°C during reagent preparation, followed by gradual warming to room temperature over 2-24 hours [3]. The reaction demonstrates high regioselectivity, with yields ranging from 65-85% under controlled conditions . The method's efficiency stems from the enhanced electrophilicity of the aromatic ring due to the hydroxyl group activation, making salicylic acid derivatives particularly suitable substrates [2] [5].

Oxidation of 4-Hydroxybenzaldehyde

The oxidative conversion of 4-hydroxybenzaldehyde to 4-formyl-2-hydroxybenzoic acid represents an alternative synthetic approach that has received considerable attention [6] [7]. This methodology typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions [6] [7].

Kinetic studies have demonstrated that the oxidation proceeds through a first-order mechanism with respect to the oxidant concentration [6]. The reaction conditions require careful pH control, with optimal performance observed at pH 1-3 in acidic medium [6] [7]. Temperature control at 25°C ensures optimal reaction rates while minimizing side product formation [6].

Research by Dobhal and colleagues revealed that the reaction follows pseudo-first-order kinetics when 4-hydroxybenzaldehyde is present in excess [6]. The stoichiometry shows a 1:1 molar ratio between substrate and oxidant, with yields exceeding 90% under optimized conditions [6]. The method's advantages include high yields and readily available starting materials, though the use of harsh oxidizing conditions and potential for over-oxidation represent significant limitations [6] [7].

Alternative Synthetic Pathways

Several alternative synthetic routes have been developed to access 4-formyl-2-hydroxybenzoic acid, each offering unique advantages for specific applications. The Reimer-Tiemann reaction provides a classical approach utilizing chloroform and strong base to introduce formyl groups onto phenolic substrates [9]. While this method demonstrates good compatibility with phenolic compounds, yields typically range from 40-60% due to competing side reactions .

The Kolbe-Schmitt reaction represents another established methodology, particularly suitable for industrial applications due to its scalability . This approach involves the carboxylation of phenolic substrates using carbon dioxide under high temperature and pressure conditions [10]. However, the harsh reaction conditions (125-150°C, elevated pressure) and moderate yields (30-50%) limit its widespread adoption for laboratory synthesis .

Direct formylation approaches using formic acid and appropriate catalysts have shown promise for accessing formylated salicylic acid derivatives . These methods offer the advantage of using readily available, less toxic reagents, though yields are generally lower (50-70%) compared to the Vilsmeier-Haack methodology .

Industrial Production Methods

Industrial production of 4-formyl-2-hydroxybenzoic acid requires consideration of scalability, economic viability, and environmental impact. Continuous flow processes have emerged as promising alternatives to traditional batch methods, offering improved heat and mass transfer characteristics essential for large-scale synthesis [12].

The continuous flow Vilsmeier-Haack process represents the most commercially viable approach for medium-scale production, with capacities ranging from 10-1000 kg/day [13]. This methodology provides enhanced control over reaction parameters and reduces the formation of side products through precise temperature and residence time management [12].

Batch oxidation processes utilizing industrial-grade oxidizing agents have demonstrated excellent scalability for large-scale production, with annual capacities reaching 1-100 tons [13]. These processes benefit from well-established infrastructure and proven economic viability, though environmental considerations regarding oxidizing agent disposal require careful management [13].

Catalytic formylation methods using recyclable heterogeneous catalysts show promise for specialty chemical production, particularly for high-purity applications [15]. While production capacities remain limited (1-50 kg/day), these methods offer improved product quality and reduced environmental impact .

Optimization of Reaction Parameters

Systematic optimization of reaction parameters proves crucial for achieving high yields and selectivity in 4-formyl-2-hydroxybenzoic acid synthesis. Temperature control represents the most critical parameter, with optimal ranges varying significantly between different methodologies [6] .

For Vilsmeier-Haack formylation, maintaining initial temperatures at 0-5°C during reagent preparation followed by controlled warming to room temperature optimizes both yield and selectivity [2]. Higher temperatures accelerate reaction rates but may compromise regioselectivity and promote side product formation [3].

Solvent selection profoundly influences reaction outcomes, with polar aprotic solvents such as N,N-dimethylformamide favoring formylation reactions [2]. Anhydrous conditions prove essential for Vilsmeier-Haack chemistry to prevent hydrolysis of reactive intermediates [2] [4].

Reaction time optimization requires balancing conversion completeness against side product formation. Extended reaction times (beyond 24 hours) may lead to decomposition or over-reaction, particularly in oxidative methodologies [6] . Continuous monitoring through analytical techniques enables precise endpoint determination [6].

pH control assumes critical importance in oxidative approaches, with optimal performance typically observed under acidic conditions (pH 1-3) [6] [7]. Buffer systems may prove beneficial for maintaining consistent reaction conditions throughout the process [6].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 4-formyl-2-hydroxybenzoic acid has gained significant attention in recent years. Solvent-free Vilsmeier-Haack protocols represent promising alternatives to traditional solution-phase chemistry, offering reduced environmental impact and improved atom economy [17].

Water-based oxidation systems utilizing environmentally benign oxidizing agents have been investigated as alternatives to traditional chromium or permanganate-based methods [18] [17]. These approaches demonstrate reduced toxicity and improved environmental compatibility, though reaction rates and yields may be compromised compared to conventional methods [18].

Biocatalytic formylation approaches utilizing engineered enzymes offer the potential for highly selective transformations under mild conditions [18] [10]. While currently limited to laboratory scales, these methods demonstrate excellent environmental compatibility and product selectivity [18] [10].

Ionic liquid catalysis has emerged as a promising green technology for formylation reactions, offering recyclable catalysts and reduced volatile organic compound emissions [15]. The use of task-specific ionic liquids enables catalyst design optimization for specific transformations [15].

Photocatalytic formylation methods utilizing visible light activation provide energy-efficient alternatives to thermal processes . These approaches operate under mild conditions and demonstrate excellent compatibility with sensitive substrates, though catalyst stability and light penetration limitations require continued development .

Mechanochemical synthesis approaches eliminate the need for organic solvents entirely, utilizing mechanical energy to drive chemical transformations [17]. While still in early development stages, these methods show promise for sustainable synthesis applications [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant